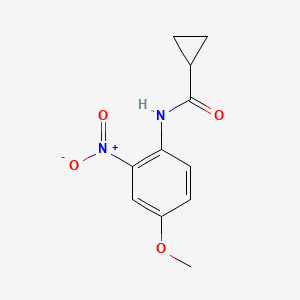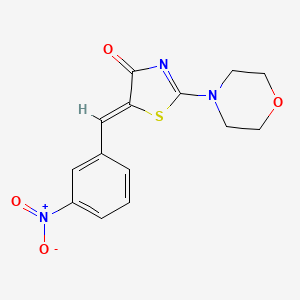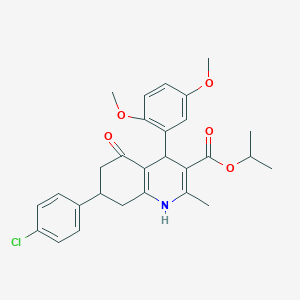![molecular formula C11H20O2 B15041469 (1,5,8-Trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methanol](/img/structure/B15041469.png)
(1,5,8-Trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5,8-Trimethyl-2-oxabicyclo[222]oct-4-yl)methanol is a bicyclic organic compound with a unique structure that includes a bicyclo[222]octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5,8-Trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methanol typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is also common to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(1,5,8-Trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide; reflux conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halides, esters.
Scientific Research Applications
Chemistry
In chemistry, (1,5,8-Trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactive properties. It may serve as a lead compound for the development of new pharmaceuticals or as a probe for studying biological pathways.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and flavoring agents. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (1,5,8-Trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane: Similar bicyclic structure but different functional groups.
2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate: Similar core structure with an acetate group.
5,5,8-Trimethyl-7-oxobicyclo[2.2.2]oct-2-yl acetate: Another bicyclic compound with a different substitution pattern.
Uniqueness
(1,5,8-Trimethyl-2-oxabicyclo[2.2.2]oct-4-yl)methanol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(1,5,8-trimethyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol |
InChI |
InChI=1S/C11H20O2/c1-8-4-10(3)5-9(2)11(8,6-12)7-13-10/h8-9,12H,4-7H2,1-3H3 |
InChI Key |
UMZWMUSNXDYWDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CC(C1(CO2)CO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15041401.png)
![N'-[(Z)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B15041406.png)
![5-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15041408.png)
![N'-[(E)-(4-propoxyphenyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B15041423.png)
![Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B15041426.png)
![methyl 4-[(3E)-3-(4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B15041428.png)

![N-(2-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B15041449.png)


![N'-{(1E)-[4-(dimethylamino)phenyl]methylene}-2-methylquinoline-4-carbohydrazide](/img/structure/B15041478.png)

![4-[(2,6-dibromo-4-{(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B15041489.png)

